Cyclo(His-Phe)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H16N4O2 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
(3S,6S)-3-benzyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C15H16N4O2/c20-14-12(6-10-4-2-1-3-5-10)18-15(21)13(19-14)7-11-8-16-9-17-11/h1-5,8-9,12-13H,6-7H2,(H,16,17)(H,18,21)(H,19,20)/t12-,13-/m0/s1 |
InChI Key |
HLXXMJDWTBXTOR-STQMWFEESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)CC3=CN=CN3 |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CN=CN3 |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathways of Cyclo His Phe
Isolation and Identification from Microbial Sources
Cyclic dipeptides are common secondary metabolites produced by a wide array of microorganisms, including bacteria and fungi. itjfs.comitjfs.comresearchgate.netresearchgate.net They are recognized for a range of biological activities, including antimicrobial and quorum sensing functions. frontiersin.orgnih.gov
Cyclo(-His-Phe) and its analogs have been identified from various microbial sources. For instance, research has shown that cyclo(His-Phe) and cyclo(His-Tyr) exhibit notable antifungal activity. researchgate.netfrontiersin.org While a wide variety of fungi and bacteria are known to produce cyclic dipeptides, specific documentation points to certain species in the context of Cyclo(-His-Phe) or its enzymatic modification. The bacterium Streptomyces albulus KO-23, for example, possesses an enzyme capable of converting Cyclo(-His-Phe) into its dehydro derivatives. oup.comnih.gov Fungi such as Talaromyces pinophilus, isolated from green Chinese onion, are also known producers of various secondary metabolites, including cyclic dipeptides. researchgate.net Lactic acid bacteria are another significant source of cyclic dipeptides with antifungal properties. itjfs.com
Enzymatic Mechanisms Underlying Cyclo(-His-Phe) Biosynthesis
Precursor Peptide Cyclization Pathways
The formation of Cyclo(-His-Phe) is not a result of the cyclization of a free linear dipeptide (His-Phe). Instead, its biosynthesis is a sophisticated, tRNA-dependent process. chemrxiv.orgresearchgate.net The direct precursors for the synthesis are amino acids that have been activated by being attached to their corresponding transfer RNA (tRNA) molecules—specifically, histidinyl-tRNA (His-tRNA) and phenylalanyl-tRNA (Phe-tRNA). nih.govnih.gov
The cyclization pathway follows a sequential ping-pong reaction mechanism catalyzed by a CDPS enzyme. oup.com The process unfolds as follows:
The CDPS enzyme first binds one of the aminoacyl-tRNA substrates.
The aminoacyl moiety is transferred from the tRNA to a conserved serine residue within the enzyme's active site, forming a covalent acyl-enzyme intermediate. oup.com
The deacylated tRNA is released, and the second aminoacyl-tRNA substrate binds to the enzyme.
The amino group of the second amino acid attacks the ester bond of the acyl-enzyme intermediate, forming a dipeptidyl-enzyme complex.
This is followed by an intramolecular cyclization reaction, where the peptide bond is formed, leading to the release of the stable 2,5-diketopiperazine ring structure of Cyclo(-His-Phe) from the enzyme. chemrxiv.org
This tRNA-dependent pathway efficiently channels amino acids from the primary metabolic pool into the synthesis of this specific secondary metabolite.
Role of Specific Enzymes in Diketopiperazine Formation
The enzymatic synthesis of Cyclo(-His-Phe) is highly specific. Research has identified that out of more than 120 known cyclodipeptide synthases, only a very small number are capable of utilizing histidine as a substrate. nih.govnih.gov
A key enzyme identified as responsible for the production of Cyclo(-His-Phe) is a CDPS from the bacterium Parabacteroides sp. 20_3, referred to as Para-CDPS . chemrxiv.orgnih.gov This enzyme has been shown to specifically catalyze the formation of Cyclo(-L-His-L-Phe) from its tRNA-bound precursors. nih.gov
The specificity of Para-CDPS for its substrates is determined by the architecture of its active site pockets, which must accommodate the side chains of both histidine and phenylalanine. researchgate.net The enzyme's structure, which shares similarities with the catalytic domain of class-Ic aminoacyl-tRNA synthetases, contains a deep binding pocket that facilitates the recognition and binding of the aminoacyl-tRNA substrates, guiding them into the correct orientation for catalysis. oup.com
Table 1: Enzyme Responsible for Cyclo(-His-Phe) Biosynthesis
| Enzyme Name | Source Organism | GenBank ID | Substrates | Product |
| Para-CDPS | Parabacteroides sp. 20_3 | EFK64745.1 | L-Histidinyl-tRNA, L-Phenylalanyl-tRNA | Cyclo(-L-His-L-Phe) |
This interactive table summarizes the key enzymatic details for the biosynthesis of Cyclo(-His-Phe). Data derived from sources chemrxiv.orgnih.gov.
Table 2: Research Findings on Cyclo(-His-Phe) Biosynthesis
| Finding | Description | Key Research Insight |
| Enzymatic Pathway | Biosynthesis is catalyzed by Cyclodipeptide Synthases (CDPSs), not Non-Ribosomal Peptide Synthetases (NRPSs). | Establishes a specific, tRNA-dependent route for formation. mdpi.compnas.orgresearchgate.net |
| Substrate Specificity | Very few CDPS enzymes can incorporate histidine. Para-CDPS from Parabacteroides sp. 20_3 is one such enzyme. | Highlights the unique and selective nature of the biosynthetic machinery required. nih.govnih.gov |
| Reaction Mechanism | The synthesis occurs via a ping-pong mechanism involving a covalent acyl-enzyme intermediate on a serine residue. | Elucidates the step-by-step catalytic cycle of the enzyme. oup.com |
| Precursors | The direct substrates are not free amino acids but aminoacyl-tRNAs (aa-tRNAs). | Confirms the link between primary metabolism (protein synthesis machinery) and secondary metabolite production. chemrxiv.orgresearchgate.net |
This interactive table details significant research findings related to the biosynthetic pathways of Cyclo(-His-Phe).
Chemical Synthesis and Derivatization Strategies for Cyclo His Phe
Solid-Phase Peptide Synthesis Methodologies
Solid-phase peptide synthesis (SPPS) offers a streamlined and efficient approach for constructing the linear peptide precursor of Cyclo(-His-Phe). This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support, often referred to as a resin. lsu.edumdpi.com The use of excess reagents helps to drive the coupling reactions to completion, and purification is simplified as excess reagents and by-products are removed by simple filtration and washing. lsu.edu
A common strategy involves assembling the linear dipeptide, His-Phe, on a solid support. mdpi.com The choice of resin is crucial; for instance, a 2-chlorotrityl chloride (2-CTC) resin can be used to anchor the first amino acid. mdpi.com The synthesis proceeds with the sequential coupling of Fmoc-protected amino acids. Once the linear peptide is assembled, it is cleaved from the resin. mdpi.com
For the synthesis of more complex, cyclic peptides containing histidine, a three-dimensional orthogonal solid-phase strategy has been employed. This involves anchoring the imidazole (B134444) ring of histidine to a trityl resin. The peptide chain is then elongated, and subsequent cyclization and cleavage from the resin are performed. lsu.edu
Peptide cyclization can be performed either while the peptide is still attached to the resin (on-resin cyclization) or after it has been cleaved into solution (solution-phase cyclization). mdpi.comnih.gov On-resin cyclization can be advantageous as it can minimize intermolecular side reactions like oligomerization. rsc.org
Table 1: Key Reagents in Solid-Phase Synthesis of Cyclic Peptides
| Reagent/Component | Function | Reference |
| 2-Chlorotrityl chloride (2-CTC) resin | Solid support for peptide assembly | mdpi.com |
| Fmoc-amino acids | Building blocks with temporary N-terminal protection | nih.gov |
| HBTU/DIPEA | Coupling reagents for peptide bond formation | mdpi.com |
| Trifluoroacetic acid (TFA) | Reagent for cleaving the peptide from the resin | mdpi.com |
| TBTU/DIPEA | Reagents for cyclization of resin-anchored peptides | lsu.edu |
Solution-Phase Chemical Synthesis Approaches
Solution-phase synthesis, also known as liquid-phase peptide synthesis (LPPS), is a classical method that remains relevant for the synthesis of Cyclo(-His-Phe) and its analogs. researchgate.net In this approach, all reactions, including protection, coupling, and deprotection, are carried out in a homogeneous solution. researchgate.net While it can be more labor-intensive than SPPS due to the need for purification after each step, it offers flexibility, particularly for large-scale synthesis.
The general principle involves the formation of a peptide bond between two amino acids, one with a protected C-terminus and the other with a protected N-terminus. After the coupling reaction, one of the protecting groups is selectively removed to allow for the next amino acid to be added. researchgate.net For the synthesis of cyclic dipeptides like Cyclo(-His-Phe), the linear dipeptide is first synthesized and then subjected to an intramolecular cyclization reaction. This cyclization is a critical step and is often promoted by coupling reagents under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization.
A hybrid approach that combines both solid-phase and solution-phase techniques is also common. researchgate.net In this strategy, the linear peptide is assembled on a solid support, cleaved, and then the cyclization is performed in solution. researchgate.netdiva-portal.org This method leverages the efficiency of SPPS for the linear assembly and the flexibility of solution-phase chemistry for the crucial cyclization step. researchgate.net
Chemo-Enzymatic Synthesis Route Development
Chemo-enzymatic peptide synthesis (CEPS) has emerged as a powerful and sustainable alternative for producing peptides and their derivatives. This method utilizes enzymes to catalyze the ligation of peptide fragments or the cyclization of linear precursors, often under mild, aqueous conditions. researchgate.net
One notable chemo-enzymatic approach involves the use of the adenylation domain of tyrocidine synthetase A (TycA-A). This enzyme can catalyze the formation of dipeptide esters, which then undergo spontaneous intramolecular cyclization to form 2,5-diketopiperazines, the structural class to which Cyclo(-His-Phe) belongs. researchgate.net This one-pot synthesis method is highly versatile and can produce a wide variety of diketopiperazines with high efficiency and without racemization. researchgate.net The cyclization reaction is significantly influenced by pH, with optimal conditions typically in the range of 6.5 to 9.5. researchgate.net
Another enzymatic strategy involves the direct modification of the pre-formed Cyclo(-His-Phe) ring. For instance, enzymes from Streptomyces albulus have been used to convert Cyclo(-His-Phe) into its dehydro derivatives, such as cyclo(ΔHis-ΔPhe) and cyclo(His-ΔPhe). nih.gov This demonstrates the potential of enzymes to create novel analogs with potentially different biological activities. nih.gov
Furthermore, engineered enzymes like peptiligase and omniligase-1 offer efficient and traceless methods for both linear peptide synthesis and head-to-tail macrocyclization. uva.nl These enzymes have a broad substrate scope and can be used to ligate peptide fragments or cyclize linear precursors without leaving a recognition sequence footprint. uva.nl
Design and Synthesis of Cyclo(-His-Phe) Analogs and Peptidomimetics
The design and synthesis of analogs and peptidomimetics of Cyclo(-His-Phe) are driven by the desire to improve properties such as metabolic stability, receptor affinity, and conformational rigidity. upc.edu Peptidomimetics are compounds that mimic the essential elements of a peptide but have modified structures to enhance their drug-like properties. upc.edumdpi.com
Strategies for creating analogs include:
Incorporation of non-canonical amino acids: Replacing the natural histidine or phenylalanine with unnatural amino acids, such as β-amino acids, can introduce conformational constraints. diva-portal.org For example, substituting a phenylalanine residue with a β²-homophenylalanine ((R)-β²hPhe) has been shown to influence the peptide's conformational preference. diva-portal.org
Backbone modifications: The peptide bond itself can be replaced with a surrogate, such as a 1,2,3-triazole ring. rsc.org This modification can be achieved using "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is known for its high efficiency and regioselectivity. rsc.org Triazole-containing peptidomimetics are stable to enzymatic degradation. rsc.org
Conformational constraints: Introducing rigid structural elements can lock the molecule into a specific "bioactive conformation." nih.gov This can be achieved by incorporating scaffolds like sugar amino acids (SAAs), which are carbohydrate-based structures that can induce specific turns in the peptide backbone. acs.org Another approach is the use of cyclopropane-derived dipeptide isosteres to stabilize specific conformations. nih.gov
The synthesis of these analogs often employs a combination of the techniques described above. For example, a linear precursor containing an azido-amino acid and an alkyne-amino acid can be synthesized on a solid phase, cleaved, and then cyclized in solution using a CuAAC reaction to form a triazole-bridged cyclic peptidomimetic. rsc.org
Table 2: Examples of Cyclo(-His-Phe) Analog Strategies
| Analog Strategy | Modification | Synthetic Method | Reference |
| Non-canonical amino acids | Replacement of Phe with (R)-β²hPhe | SPPS followed by solution-phase cyclization | diva-portal.org |
| Backbone modification | Replacement of a peptide bond with a 1,2,3-triazole | SPPS and CuAAC ("click chemistry") | rsc.org |
| Dehydrogenation | Enzymatic conversion to dehydro derivatives | Chemo-enzymatic | nih.gov |
| Conformational constraint | Incorporation of sugar amino acids (SAAs) | SPPS and solution-phase synthesis | acs.org |
Structural Elucidation and Conformational Analysis of Cyclo His Phe
Advanced Spectroscopic Characterization
Spectroscopic methods are powerful tools for probing the structural features of molecules. For Cyclo(-His-Phe), infrared, Raman, and nuclear magnetic resonance spectroscopy have been particularly informative.
Infrared and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy provide insights into the vibrational modes of a molecule, which are sensitive to its geometry and intermolecular interactions. Studies on Cyclo(-His-Phe) have utilized both experimental and theoretical approaches to analyze its vibrational spectra. researchgate.netistanbul.edu.tr
A key finding from the Raman spectrum of solid Cyclo(-His-Phe) is the presence of the cis amide II band at 1481 cm⁻¹. researchgate.netistanbul.edu.tr This is a characteristic feature for cyclic dipeptides where the central 2,5-diketopiperazine (DKP) ring adopts a boat conformation. researchgate.netistanbul.edu.tr The N-H stretching vibrations for the monomer have been predicted to be in the range of 3506-3330 cm⁻¹, while for the dimer, they are predicted between 3506-3107 cm⁻¹. researchgate.net In one study, a weak band at 3327 cm⁻¹ in the IR spectrum was assigned to the N-H stretching vibration. mdpi.com The combination of experimental spectra with theoretical calculations allows for a complete assignment of the observed vibrational modes. researchgate.netistanbul.edu.tr
| Spectroscopic Technique | Vibrational Mode | Observed/Predicted Wavenumber (cm⁻¹) | Significance |
|---|---|---|---|
| Raman | cis Amide II | 1481 | Indicates a boat conformation of the DKP ring. researchgate.netistanbul.edu.tr |
| Calculated (Monomer) | N-H Stretching | 3506-3330 | Characterizes the vibrational properties of the isolated molecule. researchgate.net |
| Calculated (Dimer) | N-H Stretching | 3506-3107 | Reflects the influence of intermolecular hydrogen bonding. researchgate.net |
| Infrared | N-H Stretching | 3327 | Experimental observation of the N-H stretching vibration. mdpi.com |
Nuclear Magnetic Resonance (NMR) for Solution-State Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. nih.govdiva-portal.org For cyclic peptides like Cyclo(-His-Phe), NMR studies, including one-dimensional and two-dimensional experiments, can provide information about the average conformation and the dynamics between different conformational states. nih.govdiva-portal.orgnih.gov
While specific detailed NMR studies exclusively on Cyclo(-His-Phe) are not extensively reported in the provided search results, the general approach for similar cyclic peptides involves analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs). nih.govias.ac.in This data can be used to determine the relative orientation of the amino acid side chains and the puckering of the DKP ring. For some cyclic peptides, NMR data suggests a dynamic equilibrium between multiple conformers in solution. nih.gov The temperature dependence of amide proton chemical shifts can also provide insights into the presence of intramolecular hydrogen bonds. nih.gov
Computational Approaches to Conformational Preferences
Computational chemistry provides a theoretical framework to complement experimental findings and to explore the conformational landscape of molecules in greater detail.
Density Functional Theory (DFT) Calculations for Energy Minima and Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and energetics of molecules. imperial.ac.uk For Cyclo(-His-Phe), DFT calculations have been instrumental in determining its preferred conformation and understanding its electronic properties. researchgate.netistanbul.edu.tr
Theoretical conformational analysis followed by DFT calculations has shown that the boat conformation of the DKP ring is energetically more stable than the planar conformation. researchgate.netistanbul.edu.tr These calculations, often performed at levels like B3LYP/6-31G(d,p), help to identify the global minimum energy structure. researchgate.netistanbul.edu.tr Furthermore, DFT has been used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net For Cyclo(-His-Phe), the HOMO is localized on the histidine residue, while the LUMO is predominantly on the phenylalanine ring. researchgate.net The calculated HOMO-LUMO energy gap is 6.3596 eV. researchgate.net This information is crucial for understanding the molecule's reactivity and electronic transitions. researchgate.netresearchgate.net
| Parameter | Finding | Significance |
|---|---|---|
| Most Stable Conformation | Boat conformation of the DKP ring. researchgate.netistanbul.edu.tr | Predicts the lowest energy and most likely structure of the molecule. |
| HOMO Localization | Histidine residue. researchgate.net | Determines the regions of the molecule involved in electron donation and acceptance, influencing its chemical reactivity. researchgate.net |
| LUMO Localization | Phenylalanine ring. researchgate.net | |
| HOMO-LUMO Energy Gap | 6.3596 eV. researchgate.net | Indicates the electronic stability and the energy required for electronic excitation. researchgate.net |
Molecular Mechanics and Molecular Dynamics Simulations of Backbone and Side Chain Dynamics
Molecular mechanics and molecular dynamics (MD) simulations are computational techniques used to study the dynamic behavior of molecules over time. plos.orgnih.gov These methods are particularly useful for exploring the flexibility of the peptide backbone and the conformational freedom of the amino acid side chains. acs.orgmdpi.com
For cyclic peptides, MD simulations can reveal the equilibrium between different conformers and the pathways of conformational transitions. nih.gov While specific MD simulation studies focused solely on the backbone and side chain dynamics of Cyclo(-His-Phe) were not detailed in the search results, the general methodology involves creating a starting structure, often from DFT calculations or experimental data, and then simulating its motion in a solvent environment. plos.orgacs.org These simulations can provide insights into how the histidine and phenylalanine side chains orient themselves relative to the DKP ring and how these orientations fluctuate over time. rsc.org This information is critical for understanding how the molecule might interact with biological targets. plos.org
Investigation of Dimeric and Supramolecular Assemblies
Cyclic dipeptides, including Cyclo(-His-Phe), have a propensity to self-assemble into larger structures through non-covalent interactions, such as hydrogen bonding and π-π stacking. researchgate.netacs.orgnih.gov Understanding these dimeric and supramolecular assemblies is important for materials science and for understanding biological aggregation.
DFT calculations have been used to investigate the formation of dimeric structures of Cyclo(-His-Phe). researchgate.net By bringing two monomers together in various orientations, three energetically favorable dimeric structures have been identified. istanbul.edu.tr The formation of these dimers is driven by intermolecular hydrogen bonds. researchgate.net The vibrational spectra of these dimeric units can also be calculated and compared to experimental data to confirm their presence. researchgate.net While the specific geometries of the Cyclo(-His-Phe) dimers were not detailed, such studies on other cyclic peptides have shown that they can form tubular, β-sheet-like structures through coaxial stacking. josephbragin.com The ability of the aromatic side chains of histidine and phenylalanine to participate in π-π stacking interactions could also play a significant role in the formation of larger supramolecular assemblies. researchgate.net
Influence of Stereochemistry on Molecular Conformation
The three-dimensional structure of the cyclic dipeptide Cyclo(-His-Phe) is significantly influenced by the stereochemistry of its constituent amino acid residues, namely histidine (His) and phenylalanine (Phe). The chirality of the α-carbons of these residues dictates the puckering of the central 2,5-diketopiperazine (DKP) ring and the spatial orientation of the imidazole (B134444) and benzyl (B1604629) side chains. These conformational preferences are critical as they determine the molecule's biological activity.
The DKP ring, a six-membered ring formed by two intramolecular peptide bonds, is not strictly planar. It typically adopts a puckered conformation, most commonly a boat or a twist-boat form, to alleviate steric strain. researchgate.netistanbul.edu.tr The specific nature and degree of this puckering are directly linked to the stereochemical configuration (L or D) of the amino acid residues.
In cyclic dipeptides composed of two L-amino acids, such as Cyclo(-L-His-L-Phe) , the DKP ring generally prefers a boat conformation where both side chains are in a pseudo-equatorial or folded orientation. This arrangement minimizes steric hindrance between the side chains and the DKP ring. Conversely, in diastereomers containing one L- and one D-amino acid, like Cyclo(-L-His-D-Phe) or Cyclo(-D-His-L-Phe) , the DKP ring tends to be more planar or adopt a slight chair conformation, with the side chains extending in a pseudo-axial or extended orientation. This is a common feature in cyclo(L-D) dipeptides, which often exhibit a more planar ring structure compared to their cyclo(L-L) counterparts. nih.gov
Theoretical conformational analysis and experimental techniques like NMR spectroscopy have been employed to study these conformational preferences. researchgate.netscielo.brnih.gov For instance, studies on similar cyclic dipeptides have shown that D,D-stereoisomers can exhibit different biological properties compared to their L,L-counterparts, which is attributed to their distinct conformations. The orientation of the side chains is described by the dihedral angles (χ). In the case of Cyclo(-L-Tyr-L-Phe), a closely related dipeptide, the most stable conformation features the tyrosine ring folded over the DKP ring. bsu.edu.az This folded conformation is also predicted to be a low-energy state for Cyclo(-L-His-L-Phe).
The table below summarizes the general influence of stereochemistry on the conformation of Cyclo(-His-Phe) based on findings from related cyclic dipeptides.
| Stereoisomer | Predominant DKP Ring Conformation | Side Chain Orientation |
| Cyclo(-L-His-L-Phe) | Boat / Folded | Pseudo-equatorial / Folded |
| Cyclo(-D-His-D-Phe) | Boat / Folded | Pseudo-equatorial / Folded |
| Cyclo(-L-His-D-Phe) | Planar / Slight Chair | Pseudo-axial / Extended |
| Cyclo(-D-His-L-Phe) | Planar / Slight Chair | Pseudo-axial / Extended |
This table provides a generalized representation based on established principles of cyclic dipeptide stereochemistry.
Relationship between Conformation and Molecular Recognition
The specific three-dimensional conformation adopted by Cyclo(-His-Phe) is intrinsically linked to its ability to interact with biological targets, a process known as molecular recognition. The spatial arrangement of the imidazole and benzyl side chains, along with the peptide backbone, creates a unique molecular surface that can bind to specific receptors or active sites of enzymes.
The conformation dictates the accessibility and orientation of key functional groups for intermolecular interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. For example, the imidazole ring of the histidine residue can act as both a hydrogen bond donor and acceptor, while the benzyl group of phenylalanine provides a large hydrophobic surface capable of engaging in van der Waals and π-π stacking interactions.
Studies on various cyclic dipeptides have demonstrated a clear conformation-activity relationship. nih.govnih.gov For instance, the binding of cyclic dipeptides to the active site of enzymes is highly dependent on the conformation of the DKP ring and the orientation of the side chains. Research on chitinase (B1577495) inhibitors showed that cyclic dipeptides like Cyclo(-L-His-L-Pro) bind to the enzyme's active site, with the histidine side chain forming crucial hydrogen bonds with key residues. acs.org The ability to form these specific interactions is a direct consequence of the molecule's preferred conformation.
The stereochemistry of Cyclo(-His-Phe) plays a pivotal role in this context. The different conformations of the L,L-, D,D-, L,D-, and D,L-isomers result in distinct interaction profiles with chiral biological macromolecules. One stereoisomer may bind with high affinity to a particular receptor, while another may be completely inactive due to steric clashes or the inability to form the necessary stabilizing interactions. scispace.com This principle is fundamental in drug design, where controlling the conformation of a molecule is key to achieving desired biological activity and selectivity.
For example, the folded conformation of Cyclo(-L-His-L-Phe) might be optimal for binding to a specific receptor pocket, where the folded side chains create a complementary shape. In contrast, the more extended conformation of a Cyclo(-L-His-D-Phe) might be better suited for interacting with a different target that has a more open binding site. The biological activity of histidine-containing diketopiperazines against various cell lines and their antithrombotic effects underscore the importance of their three-dimensional structure in eliciting a biological response. researchgate.net
The following table illustrates the relationship between conformation and potential molecular interactions, which are crucial for molecular recognition.
| Conformation | Key Structural Features | Potential Molecular Interactions |
| Folded (e.g., Cyclo(-L-His-L-Phe)) | Proximity of imidazole and benzyl side chains. | Intramolecular interactions, specific shape for receptor binding. |
| Extended (e.g., Cyclo(-L-His-D-Phe)) | Side chains oriented away from each other. | Enhanced exposure of side chains for intermolecular interactions. |
Molecular Mechanisms and Biological Interactions of Cyclo His Phe
Modulation of Intracellular Signaling Pathways
Cyclo(-his-phe) has been shown to modulate several critical intracellular signaling pathways, thereby influencing cellular responses to stress and inflammation. Its effects on the Nrf2, calcium signaling, and NF-κB pathways, as well as its role in maintaining reactive oxygen species (ROS) homeostasis, are of particular significance.
Effects on Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Regulation
Cyclo(-his-phe) is a potent activator of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway, a central regulator of cellular antioxidant responses. cymitquimica.comoup.commedchemexpress.com Research has demonstrated that Cyclo(-his-phe) triggers the nuclear accumulation of Nrf2. oup.comnih.gov Once in the nucleus, Nrf2 binds to antioxidant-responsive elements (AREs) in the promoter regions of various genes, upregulating the expression of a suite of antioxidant and cytoprotective enzymes. oup.comnih.gov This activation of the Nrf2 pathway is, at least in part, mediated by the p38 mitogen-activated protein kinase (MAPK) signaling cascade. oup.com Pharmacological inhibition of p38 MAPK has been shown to partially prevent the Cyclo(-his-phe)-mediated activation of Nrf2. oup.com The significance of this pathway is underscored by findings that the cytoprotective effects of Cyclo(-his-phe) are abolished when Nrf2 is silenced through RNA interference. oup.comnih.gov
Impact on Calcium Signaling Modulators
The influence of cyclic dipeptides on calcium signaling is an emerging area of research. While direct and extensive mechanisms for Cyclo(-his-phe) are still under investigation, evidence suggests its involvement in modulating intracellular calcium levels. For the related compound Cyclo(His-Pro), a proposed model suggests that it binds to the chloride intracellular channel protein 1 (CLIC1), which in turn modulates calcium signaling and subsequently Nrf2 activity. Furthermore, studies have indicated that Cyclo(-his-phe) and the similar compound Cyclo(His-Tyr) can affect intracellular ion channels, which may contribute to their biological activities. In studies using hydrogen peroxide to induce cellular stress, pre-treatment with Cyclo(His-Pro) was found to prevent the rise in intracellular calcium. nih.gov It has also been noted that this dipeptide has the ability to chelate calcium, which could contribute to its effects on calcium homeostasis. nih.gov
Crosstalk with NF-κB Pathway Activation
Cyclo(-his-phe) demonstrates a significant interaction with the nuclear factor-kappa B (NF-κB) signaling pathway, a key player in the inflammatory response. cymitquimica.comfrontiersin.org Research indicates that Cyclo(-his-phe) suppresses the pro-inflammatory NF-κB signaling pathway. cymitquimica.comfrontiersin.org This inhibitory effect is not direct but is rather a result of the crosstalk between the Nrf2 and NF-κB pathways. cymitquimica.com Specifically, the activation of Nrf2 by Cyclo(-his-phe) leads to the upregulation of heme oxygenase-1 (HO-1), an enzyme with anti-inflammatory properties. cymitquimica.comfrontiersin.org The increased HO-1 activity, in turn, inhibits the nuclear accumulation of NF-κB, thereby downregulating the expression of pro-inflammatory genes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinase 3 (MMP-3). cymitquimica.com This mechanism has been confirmed in studies where the knockdown of the Nrf2 gene negated the inhibitory effect of Cyclo(-his-phe) on NF-κB. cymitquimica.comfrontiersin.org
Influence on Reactive Oxygen Species (ROS) Homeostasis
Cyclo(-his-phe) plays a crucial role in maintaining cellular redox balance by influencing reactive oxygen species (ROS) homeostasis. medchemexpress.com The compound has been shown to attenuate the production of ROS induced by various toxins. oup.comnih.gov This protective effect is largely attributed to its ability to activate the Nrf2 pathway, leading to the enhanced expression of antioxidant enzymes. oup.commedchemexpress.com These enzymes, such as those involved in glutathione (B108866) metabolism, help to neutralize excessive ROS and mitigate oxidative stress. oup.com For instance, treatment with Cyclo(-his-phe) has been observed to prevent the depletion of glutathione, a major intracellular antioxidant, in cells exposed to oxidative insults. oup.comnih.gov
Specific Enzyme Interaction and Inhibition Profiles
Inhibition of Glycolytic Enzymes (e.g., Cytosolic Glyceraldehyde-3-Phosphate Dehydrogenase)
A notable target of the related cyclic dipeptide, Cyclo(His-Pro), is the glycolytic enzyme cytosolic glyceraldehyde-3-phosphate dehydrogenase (GAPC1). chemsrc.comnih.gov Studies have demonstrated that Cyclo(His-Pro) inhibits the enzymatic activity of GAPC1, with a half-maximal inhibitory concentration (IC50) of approximately 200 μM. chemsrc.comnih.gov This inhibition has been confirmed through various biochemical assays and binding studies, including nano-differential scanning fluorimetry and microscale thermophoresis. chemsrc.comnih.gov The inhibitory action on GAPC1 is evolutionarily conserved, as it has been observed in both plant (Arabidopsis) and human GAPDH. chemsrc.com The functional consequence of this inhibition is a redirection of metabolic flux from glycolysis towards the pentose (B10789219) phosphate (B84403) pathway (PPP). chemsrc.comnih.gov This metabolic shift results in an increased production of NADPH, a critical reducing equivalent for antioxidant defense systems. chemsrc.comnih.gov
Modulation of Protein Kinase Activity
Cyclic peptides, including Cyclo(-His-Phe), are recognized as modulators of protein kinase activity. mdpi.comresearchgate.net Protein kinases are crucial enzymes that regulate a vast array of cellular processes through the phosphorylation of proteins. mdpi.comresearchgate.net Dysregulation of kinase activity is implicated in numerous diseases. mdpi.comresearchgate.net The cyclic structure of these peptides allows them to mimic the interactions between kinases and their natural substrates, thereby influencing enzyme activity. mdpi.comresearchgate.net This interference with the signal transduction mechanism can occur through the inhibition of substrate phosphorylation at the active site. mdpi.comresearchgate.net While the broad context of cyclic peptides as protein kinase modulators is established, specific detailed studies on the direct interaction and modulation of protein kinase activity by Cyclo(-His-Phe) are an area of ongoing research. However, related histidine-containing cyclic dipeptides, such as cyclo(His-Ala) and cyclo(His-Gly), have been shown to exhibit anti-fibrotic properties, potentially through the inhibition of the ERK pathway. researchgate.net
Interactions with Neurotransmitter Reuptake Systems (e.g., Serotonin (B10506) Transporter)
The serotonin transporter (SERT) is a key protein responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling. uniprot.orgbiorxiv.orgnih.gov It is a primary target for many antidepressant medications and psychostimulants. nih.govpharmacologyeducation.org Research has indicated that diketopiperazine derivatives, a class of compounds that includes Cyclo(-His-Phe), can interact with the serotonin transporter. researchgate.net While the precise nature and affinity of the interaction between Cyclo(-His-Phe) and the serotonin transporter require more detailed investigation, this interaction points to the compound's potential to modulate serotonergic neurotransmission. The mechanism of SERT involves the cotransport of serotonin with sodium and chloride ions. uniprot.orgnih.gov
Inhibition of Acetylcholinesterase Activity
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) and thus terminating its signal. mdpi.comdrugbank.com Inhibition of AChE leads to an accumulation of acetylcholine, which has therapeutic applications in conditions like Alzheimer's disease. drugbank.com Studies have shown that diketopiperazine derivatives, including Cyclo(-His-Phe), possess acetylcholinesterase inhibitory activity. researchgate.net The inhibition mechanism can be competitive, where the inhibitor binds to the active site of the enzyme. mdpi.com Peptides containing aromatic amino acids like phenylalanine often exhibit notable affinity for AChE due to potential hydrogen bonding and hydrophobic interactions with the enzyme's active site. researchgate.net
Effects on Plasminogen Activator Inhibitor-1 (PAI-1) Function
Alpha-Glucosidase Activity Modulation
Alpha-glucosidase is an enzyme located in the small intestine that plays a key role in carbohydrate digestion by breaking down complex carbohydrates into glucose. encyclopedia.pub Inhibition of this enzyme can delay glucose absorption and help manage postprandial blood glucose levels, which is relevant in the context of type 2 diabetes. encyclopedia.pubnih.gov Studies have demonstrated that Cyclo(-His-Phe) exhibits inhibitory effects on α-glucosidase activity. frontiersin.org The mechanism of inhibition by bioactive peptides often involves competitive binding to the enzyme, where the peptide interacts with the catalytic site through hydrophobic effects and hydrogen bonding, thereby reducing the enzyme's original activity. encyclopedia.pub
Binding to Cyclophilins and Associated Peptidyl-Prolyl Isomerase Activity
Cyclophilins are a family of proteins that possess peptidyl-prolyl isomerase (PPIase) activity, which catalyzes the cis-trans isomerization of proline residues in peptides and proteins. plos.orgmdpi.combiovendor.com This function is important for proper protein folding and function. plos.orgresearchgate.net Cyclophilin A is the primary intracellular receptor for the immunosuppressive drug cyclosporin (B1163) A. mdpi.combiovendor.com The binding of ligands to the active site of cyclophilins can block their isomerase activity. plos.org While the direct binding of Cyclo(-His-Phe) to cyclophilins and its effect on their PPIase activity is a specific area for further research, the interaction of cyclic peptides with this class of enzymes is a known phenomenon. mdpi.com
Inhibition of Enzymes Involved in Amyloid-Beta Peptide Formation
The formation and aggregation of amyloid-beta (Aβ) peptides are central to the pathology of Alzheimer's disease. nih.govnih.gov The production of Aβ is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and subsequently by γ-secretase. nih.govnih.govnih.gov Therefore, inhibiting these enzymes is a key therapeutic strategy. nih.govnih.gov Research into cyclic peptides has shown their potential as inhibitors of enzymes involved in Aβ formation. nih.govexonpublications.com For instance, conformational restriction through cyclization has been shown to create inhibitors of Aβ aggregation. nih.gov While specific studies detailing the direct inhibition of BACE1 and γ-secretase by Cyclo(-His-Phe) are needed, the broader class of cyclic peptides has demonstrated the ability to interfere with the amyloidogenic pathway. exonpublications.comtum.deexonpublications.com
Cellular Responses and Mechanistic Studies
Cyclo(-His-Phe) and related cyclodipeptides (CDPs) elicit a range of significant cellular responses. Research has highlighted their potential to influence fundamental cellular processes, from inducing programmed cell death in cancerous cells to inhibiting the growth of pathogenic microbes. The mechanisms underlying these effects are multifaceted, involving interactions with cell membranes, intracellular signaling pathways, and core metabolic functions.
Induction of Programmed Cell Death Pathways (Apoptosis) in Malignant Cell Lines
A notable biological activity of Cyclo(-His-Phe) is its ability to induce cell death in various cancer cell lines. frontiersin.orgnih.gov Studies have demonstrated that histidine-containing CDPs, including Cyclo(-His-Phe), can trigger cell death in cervical (HeLa), esophageal (WHCO3), and breast (MCF-7) carcinoma cells. frontiersin.orgnih.govresearchgate.net This cytotoxic activity is often mediated through the induction of apoptosis, or programmed cell death, a critical process for eliminating damaged or malignant cells. frontiersin.org
While the precise apoptotic pathway activated by Cyclo(-His-Phe) is a subject of ongoing investigation, research on closely related CDPs provides significant insights. For instance, other CDPs have been shown to initiate apoptosis in colon cancer (HT-29) and lung cancer (A549) cell lines. itjfs.comiiarjournals.org The mechanisms observed include key hallmarks of apoptosis, such as DNA fragmentation, chromatin condensation, and the externalization of phosphatidylserine (B164497) on the cell surface. itjfs.comiiarjournals.org A mixture of CDPs containing cyclo(L-Pro-L-Phe) was found to promote cell death in HeLa and colorectal adenocarcinoma (Caco-2) cells in a dose-dependent manner, further confirming the pro-apoptotic potential of this class of compounds. researchgate.netnih.gov The release of cytochrome c from the mitochondria is a central event in the intrinsic apoptotic pathway, leading to the formation of the apoptosome and the activation of caspases that execute cell death. nih.gov
Table 1: Reported Apoptotic Effects of Cyclo(-His-Phe) and Related Compounds in Malignant Cell Lines This table is interactive. Click on headers to sort.
| Compound/Mix | Cell Line(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| Cyclo(-His-Phe) | HeLa, WHCO3, MCF-7 | Induction of cell death | frontiersin.org, nih.gov, researchgate.net |
| Cyclo(Phe-Pro) | HT-29, MCF-7, HeLa | Growth inhibition, induction of apoptosis (chromatin condensation) | iiarjournals.org |
| Cyclo(Tyr-Phe) | A549 | Apoptotic cell death with DNA fragmentation | itjfs.com |
Disruption of Intracellular Ion Channel Function
One of the primary mechanisms proposed for the biological activity of Cyclo(-His-Phe) is its ability to disrupt the function of intracellular ion channels. frontiersin.orgnih.gov Ion channels are crucial for maintaining cellular homeostasis, transmitting signals, and regulating cell volume and membrane potential. lestudium-ias.comjapsonline.com Their disruption can lead to a cascade of events culminating in cell death. lestudium-ias.com
Studies explicitly report that Cyclo(-His-Phe) and the similar compound Cyclo(-His-Tyr) exert their cytotoxic effects on cancer cells by affecting intracellular ion channels. frontiersin.orgnih.govresearchgate.net Although the specific channels targeted by Cyclo(-His-Phe) are not fully identified, the consequences of this interaction are linked to the induction of cell death in carcinoma cell lines. researchgate.net Further evidence for the ion channel-modulating properties of this compound class comes from studies on cardiac myocytes, where certain cyclic dipeptides act as blockers of ion channels. researchgate.net For example, in isolated rat heart preparations, Cyclo(-His-Phe) was observed to cause a reduction in heart rate and coronary flow, activities consistent with the modulation of cardiovascular ion channels. researchgate.net
Impact on Mitochondrial Membrane Potential and Energy Metabolism
Mitochondria are central to cellular life, governing both energy production through oxidative phosphorylation and the initiation of the intrinsic apoptotic pathway. numberanalytics.comimrpress.com Evidence from related compounds suggests that the biological effects of Cyclo(-His-Phe) may be linked to the disruption of mitochondrial function.
Studies on DNA Integrity and Damage Response Activation
In addition to affecting membranes and mitochondria, certain cyclodipeptides can impact the integrity of cellular DNA. While direct genotoxicity studies on Cyclo(-His-Phe) are limited, research on analogous compounds provides strong evidence that DNA damage is a potential mechanism of action.
Specifically, cyclo(phenylalanine-proline) has been found to induce DNA double-strand breaks in mammalian cells. nih.govnih.gov This damage triggers the activation of a cellular DNA damage response, characterized by the phosphorylation of key proteins such as ATM (Ataxia-Telangiectasia Mutated) and CHK2 (Checkpoint Kinase 2). nih.govnih.gov This activation is believed to be a consequence of the increased levels of reactive oxygen species (ROS) generated by the compound's effect on mitochondria. nih.gov Furthermore, other cyclic peptides have been shown to cause significant DNA fragmentation, particularly at cytotoxic concentrations. itjfs.comnih.gov Some reports also indicate that cyclo(His-Pro) may possess genotoxic effects. itjfs.com This suggests that the induction of DNA damage, either directly or indirectly through oxidative stress, could be a key factor in the pro-apoptotic and cytotoxic activity of Cyclo(-His-Phe). nih.gov
Table 2: DNA Damage and Response Activation by Related Cyclodipeptides This table is interactive. Click on headers to sort.
| Compound | Effect | Mechanism/Pathway | Reference(s) |
|---|---|---|---|
| Cyclo(Phe-Pro) | DNA double-strand breaks | Induction of ROS; Activation of ATM-CHK2 pathway | nih.gov, nih.gov |
| Cyclo(Tyr-Phe) | DNA fragmentation | Associated with apoptotic cell death | itjfs.com |
| Cyclo(His-Pro) | Potential genotoxic effects | Not specified | itjfs.com |
Regulation of Cell Growth, Proliferation, and Differentiation Processes
Cyclo(-His-Phe) has demonstrated clear inhibitory effects on the growth and proliferation of malignant cells. frontiersin.org This anti-proliferative activity is a direct consequence of the cytotoxic and pro-apoptotic mechanisms detailed previously. The compound's ability to halt the uncontrolled growth of cancer cells has been observed in cell lines derived from cervical, esophageal, and breast cancers. frontiersin.orgnih.gov
Beyond simply halting proliferation, some cyclodipeptides have been shown to influence cell differentiation, the process by which a cell changes to a more specialized type. For example, the related compounds cyclo(Trp-Trp) and cyclo(Phe-Pro) were found to enhance the differentiation of HT-29 colon cancer cells. itjfs.comitjfs.com This suggests that the biological activities of CDPs are not limited to cytotoxicity but may also include the modulation of cellular development and maturation pathways. A mixture of CDPs was also shown to inhibit the proliferation of HeLa and Caco-2 cells in a dose-dependent fashion, highlighting the consistent anti-proliferative effect of this class of molecules. researchgate.netnih.gov
Antimicrobial and Antifungal Action Mechanisms
Cyclo(-His-Phe) exhibits significant antimicrobial and antifungal properties, inhibiting the growth of various bacteria and fungi. frontiersin.orgnih.govresearchgate.net The precise mechanisms for its action are not fully elucidated but are thought to be multifaceted, aligning with general mechanisms observed for other antimicrobial peptides. researchgate.net
One proposed mechanism involves the disruption of microbial communication. There is speculation that these compounds may function as quorum sensing molecules, thereby interfering with intercellular signaling that bacteria use to coordinate group behaviors like biofilm formation. researchgate.net Research on the related cyclo(L-Phe-L-Pro) supports this, showing it can inhibit biofilm formation in Staphylococcus aureus by suppressing the synthesis of extracellular polymeric substances (EPS) and affecting the expression of quorum sensing-related genes. researchgate.net
Broader mechanisms for cyclic peptides include direct interaction with and disruption of the microbial cell membrane. acs.orgnih.gov This can occur through a "carpet-like" mechanism where the peptides accumulate on and permeabilize the membrane, leading to a loss of ionic gradients and cell death. acs.org Other potential actions include translocation across the cell membrane to target intracellular components such as DNA, RNA, or metabolic enzymes. nih.govplos.orgnih.gov For antifungal action specifically, mechanisms can include the inhibition of enzymes responsible for synthesizing the fungal cell wall, leading to osmotic instability. nih.gov
Direct Inhibitory Effects on Bacterial and Fungal Growth
Cyclo(-His-Phe), a histidine-containing cyclic dipeptide, has demonstrated notable inhibitory effects against the proliferation of both fungi and bacteria. researchgate.netnih.gov Research indicates that the compound possesses significant antifungal properties, being described as having "excellent antifungal activity". researchgate.netoup.com While its antibacterial activity has also been noted, the antifungal effects appear more pronounced in the existing literature. oup.com
The precise mechanism underlying its antimicrobial action is not yet fully elucidated. However, preliminary studies on related histidine-containing diketopiperazines suggest a potential mode of action involving the modulation of ion channels. researchgate.net It is proposed that these compounds may interfere with intracellular ion channels, an action that could lead to microbial cell death. nih.govjmb.or.kr Further research is required to specifically map the inhibitory pathways activated by Cyclo(-His-Phe) in bacterial and fungal organisms.
| Compound | Activity Type | Observed Effect | Source |
|---|---|---|---|
| Cyclo(-His-Phe) | Antifungal | Excellent inhibitory activity observed. | researchgate.netoup.com |
| Cyclo(-His-Phe) | Antibacterial | Inhibits the proliferation of bacteria. | nih.govjmb.or.kr |
| Related Histidine-Containing DKPs | Ion Channel Modulation | Preliminary results show blocking of sodium and calcium channels and opening of potassium channels, a potential mechanism for cell death. | researchgate.net |
Investigation of Mechanisms Against Multidrug-Resistant Organisms
The investigation into the specific mechanisms of Cyclo(-His-Phe) against multidrug-resistant (MDR) organisms is an emerging area of research. While the broader class of cyclic dipeptides has shown potential in combating resistant microbes, direct evidence detailing the action of Cyclo(-His-Phe) is limited. researchgate.netnih.gov For instance, other proline-based cyclodipeptides, such as cyclo(L-Leucine-L-Proline) and cyclo(L-Phenylalanine-L-Proline), have demonstrated activity against vancomycin-resistant enterococci (VRE). frontiersin.orgnih.gov Similarly, a derivative of a different cyclic peptide showed inhibitory activity against the multidrug-resistant bacterium Acinetobacter baumannii. researchgate.net
However, specific studies focusing solely on the efficacy and mechanisms of Cyclo(-His-Phe) against clinically relevant MDR strains are not extensively detailed in the current body of scientific literature. The potential for Cyclo(-His-Phe) to act as an agent against such organisms remains a promising but largely unexplored field, warranting further targeted investigation.
Neurobiological and Metabolic Pathway Modulation
Elucidation of Neuroprotective Mechanisms
While the broader family of cyclodipeptides, particularly those containing proline and histidine residues like Cyclo(His-Pro), are recognized for their neuroprotective properties, the specific molecular mechanisms of Cyclo(-His-Phe) in a neurobiological context are not yet well-defined in scientific research. nih.govitjfs.comnih.govoup.com Studies on related compounds such as Cyclo(His-Pro) indicate that neuroprotection may be linked to antioxidant and anti-inflammatory effects, including the ability to protect cells from injury induced by oxidative stress. nih.govnih.govoup.com For example, Cyclo(His-Pro) is noted to be a protective factor against stress stimuli in neuronal cell models. nih.gov However, direct experimental evidence elucidating the specific neuroprotective pathways modulated by Cyclo(-His-Phe) is not available in the reviewed literature.
Influence on Endogenous Metabolic Fluxes (e.g., Pentose Phosphate Pathway)
There is currently a lack of scientific data detailing the influence of Cyclo(-His-Phe) on endogenous metabolic fluxes, including the pentose phosphate pathway (PPP). The pentose phosphate pathway is a crucial metabolic route that runs parallel to glycolysis, primarily functioning to produce NADPH for reductive biosynthesis and to detoxify reactive oxygen species, as well as generating ribose-5-phosphate (B1218738) for nucleotide synthesis. libretexts.orgvt.edu While studies have used methods like 13C-metabolic flux analysis to determine the flow through glycolysis and the PPP in various organisms, no research has been found that applies this analysis to the effects of Cyclo(-His-Phe). nih.govshimadzu.com One study noted that the related compound Cyclo(His-Pro) could improve stress tolerance in plants, potentially through an increase in the NADPH/NADP+ ratio, a key outcome of the PPP. oup.com Nevertheless, a direct link or mechanistic study involving Cyclo(-His-Phe) and its impact on metabolic fluxes has not been established in the available literature.
Structure Activity Relationship Sar Studies of Cyclo His Phe and Its Analogs
Correlation of Structural Features with Biological Activities
The biological activities of Cyclo(-His-Phe) are intricately linked to its specific structural components: the central diketopiperazine (DKP) ring, the imidazole (B134444) side chain of histidine, and the benzyl (B1604629) side chain of phenylalanine. Alterations to any of these features can significantly modulate the compound's biological profile.
The DKP ring provides a rigid scaffold, which is more resistant to enzymatic degradation compared to linear peptides. mdpi.com This stability is a crucial feature for its bioactivity. The introduction of unsaturation into this ring system has been shown to be a key factor for certain activities. For instance, the enzymatic conversion of Cyclo(-His-Phe) can yield dehydro-derivatives. A tetradehydro derivative, cyclo(∆His-∆Phe), where double bonds are introduced at the α,β-positions of both amino acid residues, was found to inhibit the cell division of sea urchin embryos. tandfonline.com In contrast, the parent compound Cyclo(-His-Phe) and a didehydro derivative, cyclo(∆His-Phe), showed no such activity, suggesting that the presence of both α,β-double bonds is necessary for this specific cytotoxic effect. tandfonline.com
The side chains of the constituent amino acids are primary determinants of biological specificity and function. The imidazole ring of histidine and the phenyl group of phenylalanine allow for various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets. The importance of the side chain structure is highlighted by comparing Cyclo(-His-Phe) with its close analog, Cyclo(-His-Tyr), which differs only by a hydroxyl group on the phenylalanine ring. In studies on isolated rat hearts, Cyclo(-His-Phe) caused a decrease in both heart rate and coronary flow rate. researchgate.net Conversely, Cyclo(-His-Tyr) led to an increased heart rate with no significant change in coronary flow. researchgate.net Furthermore, while both compounds exhibited excellent antifungal activity, Cyclo(-His-Tyr) showed notable antibacterial activity, a property not significantly observed for Cyclo(-His-Phe) in the same study. researchgate.net Cyclo(-His-Phe) did, however, demonstrate significant anti-tumor activity, particularly against cervical carcinoma cells. researchgate.net
The following table summarizes the comparative biological activities of Cyclo(-His-Phe) and some of its analogs based on structural modifications.
| Compound | Key Structural Feature | Reported Biological Activity | Reference |
|---|---|---|---|
| Cyclo(-His-Phe) | Standard structure | Antifungal, Antitumor (cervical cancer cells), Reduces heart rate | researchgate.net |
| Cyclo(-His-Tyr) | Hydroxyl group on phenyl ring | Antifungal, Antibacterial, Increases heart rate | researchgate.net |
| cyclo(∆His-Phe) | Double bond in His residue | No inhibitory activity on sea urchin embryo cell division | tandfonline.com |
| cyclo(∆His-∆Phe) | Double bonds in both residues | Inhibits sea urchin embryo cell division | tandfonline.com |
| Dehydrophenylahistin [cyclo(isoprenyl-∆His-∆Phe)] | Double bonds in both residues + Isoprenyl group on His | Potent inhibition of sea urchin embryo cell division (~2000x more active than cyclo(∆His-∆Phe)) | tandfonline.com |
Enantiomeric Purity and Diastereomeric Specificity in Biological Effects
The stereochemistry of the amino acid residues within a cyclodipeptide is a critical determinant of its three-dimensional structure and, consequently, its biological function. researchgate.net Cyclodipeptides possess two chiral centers, allowing for the existence of up to four stereoisomers (e.g., L-L, D-D, L-D, and D-L). These isomers can adopt different conformations, particularly in the puckering of the DKP ring and the spatial orientation of the side chains. units.it This structural variance often leads to significant differences in how they interact with chiral biological targets like enzymes and receptors.
While direct SAR studies comparing all stereoisomers of Cyclo(-His-Phe) are not extensively detailed in the reviewed literature, the principle of stereospecificity is well-established for other diketopiperazines. For example, studies on cyclo(Phe-Pro) isomers revealed that the configuration of the constituent amino acids has a significant impact on cytotoxic effects against cancer cell lines. nih.gov Specifically, cyclo(L-Phe-D-Pro) and its diastereomer cyclo(D-Phe-D-Pro) showed markedly different potencies. nih.gov Similarly, research on arginine-derived DKPs demonstrated that different diastereomers exhibit clear differences in their antimicrobial activity, which could be explained by distinct solution structures and membrane interaction potentials. nih.gov For cysteine-based DKPs, the cis- (L,L or D,D) and trans- (L,D or D,L) isomers show different chiroptical properties, with the trans isomer being optically inactive due to its center of symmetry, a feature that reflects their distinct three-dimensional arrangements. royalsocietypublishing.org
This body of evidence strongly suggests that the biological activities reported for Cyclo(-His-Phe), which is typically biosynthesized as the cyclo(L-His-L-Phe) isomer, are highly dependent on its specific stereochemistry. researchgate.net It is expected that its diastereomers, such as cyclo(D-His-L-Phe), cyclo(L-His-D-Phe), and cyclo(D-His-D-Phe), would exhibit different biological profiles due to altered binding affinities and interactions with their respective molecular targets. The precise stereochemical configuration is therefore essential for consistent and predictable biological effects. researchgate.net
Rational Design Principles for Enhanced Bioactivity
Rational design involves the strategic modification of a lead compound to improve its desired biological activities or pharmacokinetic properties. For Cyclo(-His-Phe), design principles focus on modifying the DKP scaffold and its side chains to enhance potency and specificity.
One key principle is conformational constraint . The inherent rigidity of the DKP ring is a starting point, but further rigidification can lock the molecule into a more bioactive conformation, enhancing its binding affinity to a target. mdpi.com A powerful example of this is the introduction of double bonds into the DKP scaffold of Cyclo(-His-Phe). The conversion to cyclo(∆His-∆Phe) introduces planarity and restricts conformational flexibility, which was shown to be essential for conferring cell division inhibitory activity that the parent compound lacked. tandfonline.com
A second principle is the modification of side chains to optimize interactions with biological targets. The side chains are the primary pharmacophoric elements that dictate specificity. A striking demonstration of this principle is seen in the development of dehydrophenylahistin. Starting with the active cyclo(∆His-∆Phe) scaffold, the addition of an isoprenyl group to the imidazole ring of the histidine residue resulted in a 2,000-fold increase in inhibitory activity against sea urchin embryo cell division. tandfonline.com This suggests that the isoprenyl group provides crucial hydrophobic or steric interactions with the biological target, dramatically enhancing potency. This type of modification highlights a rational approach where a scaffold with baseline activity is decorated with functional groups to maximize its effect.
Scaffold Optimization: Modifying the core ring structure (e.g., via dehydrogenation) to induce a more favorable conformation for biological activity.
Pharmacophore Enhancement: Modifying the side chains (e.g., via alkylation/isoprenylation) to improve interactions with the target site.
By combining these principles, researchers can systematically evolve a molecule like Cyclo(-His-Phe) from a compound with modest activity into a highly potent analog, providing a clear pathway for the development of new therapeutic agents.
Analytical Methodologies for Characterizing Cyclo His Phe in Biological Systems
Advanced Separation Techniques (e.g., High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of diketopiperazines (DKPs), including Cyclo(-His-Phe), from biological samples. hplc.euopenaccessjournals.com This technique separates compounds based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a solvent mixture). openaccessjournals.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating peptides and related compounds like Cyclo(-His-Phe). hplc.eu
In RP-HPLC, a non-polar stationary phase, such as C18-bonded silica (B1680970), is used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is achieved by gradually increasing the concentration of the organic solvent, which elutes the compounds based on their hydrophobicity.
A study developing a simultaneous analytical method for 31 different DKPs, including Cyclo(-His-Phe), utilized an HPLC system for separation prior to mass spectrometry detection. tandfonline.com The extraction of peptides from the biological matrix is a critical first step before chromatographic separation. frontiersin.org For instance, solid-phase extraction (SPE) is a common sample preparation technique used to remove interfering substances from the complex biological matrix, which can otherwise lead to ionization suppression in mass spectrometry. frontiersin.org
The selection of the mobile phase and gradient conditions is critical for achieving optimal separation. For example, a mobile phase consisting of 67% water, 3% acetonitrile, and 30% methanol has been used for the fractionation of DKP-containing samples. frontiersin.org The detection of the separated compounds is often performed using a UV detector, with wavelengths around 210 nm being suitable for peptide bonds. frontiersin.orgnih.gov
Table 1: HPLC Parameters for DKP Analysis
| Parameter | Example Condition | Reference |
| Column | C18 octadecyl bonded silica (ODS) Hypersil column (9.4 mm × 250 mm) | frontiersin.org |
| Mobile Phase | 67% water, 3% acetonitrile (ACN), and 30% methanol | frontiersin.org |
| Detection Wavelength | 210 nm, 260 nm, and 280 nm | frontiersin.org |
| Column Temperature | 40°C | frontiersin.org |
Mass Spectrometry-Based Detection and Quantification (e.g., LC-MS/MS, HPLC-HRMS)
Coupling HPLC with mass spectrometry (MS) provides a powerful tool for the sensitive and selective detection and quantification of Cyclo(-His-Phe). frontiersin.org Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), providing structural information and enabling precise identification. bioanalysis-zone.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used technique for the quantitative analysis of DKPs in various matrices, including tea extracts and processed olives. tandfonline.comfoodandnutritionjournal.orgscribd.com This method offers high selectivity and sensitivity, allowing for the detection of trace amounts of the target analyte. frontiersin.orgresearchgate.net In an LC-MS/MS experiment, the parent ion corresponding to Cyclo(-His-Phe) is selected in the first mass analyzer, fragmented, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach significantly reduces background noise and enhances specificity. drug-dev.com A study on 31 DKPs, including Cyclo(-His-Phe), developed a quantitative and simultaneous analytical method using LC-MS/MS. tandfonline.comtandfonline.com
High-Resolution Mass Spectrometry (HRMS) , often coupled with HPLC (HPLC-HRMS), provides highly accurate mass measurements, which can confirm the elemental composition of a compound with a high degree of confidence. bioanalysis-zone.comfoodandnutritionjournal.org This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas. bioanalysis-zone.com HRMS can be instrumental in identifying unknown metabolites and degradation products of Cyclo(-His-Phe) in biological systems. researchgate.net
Table 2: Mass Spectrometry Parameters for Cyclo(-His-Phe) Analysis
| Technique | Application | Key Advantages | Reference |
| LC-MS/MS | Quantitative analysis of DKPs in complex matrices. | High selectivity, high sensitivity, suitable for trace analysis. | tandfonline.comscribd.comresearchgate.net |
| HPLC-HRMS | Confirmation of elemental composition, identification of unknown metabolites. | High mass accuracy, high resolution. | bioanalysis-zone.comfoodandnutritionjournal.orgresearchgate.net |
Protein Thermal Shift Assays for Ligand Binding Studies
Protein Thermal Shift Assays (TSA), also known as differential scanning fluorimetry (DSF) or thermofluor assays, are a valuable tool for studying the binding of ligands, such as Cyclo(-His-Phe), to their protein targets. thermofisher.combiotium.combitesizebio.com The principle of this assay is that the binding of a ligand to a protein typically alters its thermal stability. bitesizebio.com
The assay involves heating a protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions of the protein. thermofisher.comdomainex.co.uk As the protein unfolds (melts) with increasing temperature, the dye binds to the newly exposed hydrophobic core, resulting in an increase in fluorescence. thermofisher.comthermofisher.com The temperature at which 50% of the protein is unfolded is known as the melting temperature (Tm). bitesizebio.com A shift in the Tm in the presence of a ligand indicates a binding event. thermofisher.com An increase in Tm suggests that the ligand stabilizes the protein, while a decrease suggests destabilization. bitesizebio.com
This technique is amenable to high-throughput screening, allowing for the rapid testing of numerous potential ligands or buffer conditions. thermofisher.combiotium.com For instance, an isothermal shift assay (iTSA), a variation of the thermal shift assay, was used to identify protein targets of Cyclo(-His-Pro) in Arabidopsis. nih.govoup.com In this method, a cell lysate is heated to a single temperature with and without the ligand, and the changes in protein stability are detected by mass spectrometry. nih.gov
Table 3: Principles of Protein Thermal Shift Assay
| Step | Description | Reference |
| 1. Mixture Preparation | The target protein is mixed with a fluorescent dye and the ligand of interest (e.g., Cyclo(-His-Phe)). | thermofisher.com |
| 2. Thermal Denaturation | The mixture is gradually heated, causing the protein to unfold. | thermofisher.com |
| 3. Fluorescence Detection | The fluorescent dye binds to the exposed hydrophobic regions of the unfolded protein, leading to an increase in fluorescence. | thermofisher.comdomainex.co.uk |
| 4. Tm Determination | The melting temperature (Tm) is determined from the resulting fluorescence curve. A shift in Tm indicates ligand binding. | bitesizebio.comthermofisher.com |
Microscale Thermophoresis and Nano-Differential Scanning Fluorimetry for Binding Validation
To validate the binding interactions identified through screening methods like TSA, more direct and quantitative techniques such as Microscale Thermophoresis (MST) and Nano-Differential Scanning Fluorimetry (nanoDSF) are employed. oup.comoup.comdntb.gov.ua
Microscale Thermophoresis (MST) is an immobilization-free technique that measures the affinity of a ligand to a target molecule in solution. wikipedia.orgnih.gov It is based on the principle of thermophoresis, which is the directed movement of molecules in a temperature gradient. wikipedia.orgnih.gov The thermophoretic movement of a molecule is sensitive to changes in its size, charge, and hydration shell, all of which can be altered upon ligand binding. nih.gov In a typical MST experiment, one of the binding partners is fluorescently labeled. The change in its thermophoretic movement upon titration with the unlabeled partner is monitored to determine the binding affinity (Kd). wikipedia.org This technique has been successfully used to validate the binding of Cyclo(-His-Pro) to the glycolytic enzyme GAPC1. oup.comoup.comdntb.gov.ua
Nano-Differential Scanning Fluorimetry (nanoDSF) is a variation of DSF that measures the intrinsic fluorescence of a protein, typically from tryptophan or tyrosine residues, as it unfolds. domainex.co.ukwikipedia.orgmdpi.com This method does not require an external fluorescent dye, making it a label-free technique. domainex.co.ukmdpi.com As the protein denatures, the environment around these aromatic amino acids changes, leading to a shift in their fluorescence emission spectrum. wikipedia.orgmdpi.com By monitoring this shift as a function of temperature, the Tm of the protein can be accurately determined. mdpi.com Similar to conventional DSF, a change in the Tm in the presence of a ligand confirms binding. nih.gov NanoDSF has been used to validate the interaction between Cyclo(-His-Pro) and GAPC1. oup.comoup.comdntb.gov.ua
Table 4: Binding Validation Techniques
| Technique | Principle | Key Advantages | Reference |
| Microscale Thermophoresis (MST) | Measures the directed movement of molecules in a temperature gradient, which changes upon ligand binding. | Immobilization-free, low sample consumption, can be used in complex biological liquids. | wikipedia.orgnih.gov |
| Nano-Differential Scanning Fluorimetry (nanoDSF) | Measures the change in intrinsic protein fluorescence upon thermal denaturation to determine ligand-induced stability shifts. | Label-free, high-throughput, applicable to a wide range of proteins. | domainex.co.ukwikipedia.orgmdpi.com |
Preclinical Research Models for Investigating Cyclo His Phe Functionality
In Vitro Cell Culture Models for Mechanistic Investigations
In vitro cell culture models are fundamental tools for dissecting the molecular mechanisms through which Cyclo(-his-phe) exerts its biological effects. These systems allow for controlled experiments on specific cell types, providing detailed information on cellular responses. A significant area of research for Cyclo(-his-phe) using these models has been in the field of oncology.
One study investigated the biological activity of Cyclo(L-histidyl-L-phenylalanyl), or Cyclo(-his-phe), for its potential relevance in treating cancer, among other diseases. nih.gov A cytotoxicity screening was performed using a tetrazolium-based assay on several human cancer cell lines, including HeLa (cervical carcinoma), WHCO3 (oral squamous cell carcinoma), and MCF-7 (breast adenocarcinoma). nih.gov The research found that Cyclo(-his-phe) demonstrated significant anti-tumor activity, with the most pronounced reduction in cell viability observed in the cervical carcinoma (HeLa) cells. nih.gov This suggests a cytotoxic or growth-inhibitory effect on these cancer cells, highlighting its potential as a lead compound for anticancer agent development. nih.gov
The ability of histidine-containing cyclic dipeptides to act as anticancer and neuroprotective molecules has spurred interest in their synthesis and evaluation. The cytotoxic effects observed in these cell line studies form the basis for more in-depth mechanistic explorations, such as investigating the induction of apoptosis, cell cycle arrest, or interference with specific signaling pathways that govern cancer cell proliferation and survival. iiarjournals.org
Table 1: Summary of In Vitro Research Findings for Cyclo(-his-phe)
| Cell Line | Cell Type | Observed Effect of Cyclo(-his-phe) | Research Focus |
|---|---|---|---|
| HeLa | Human Cervical Carcinoma | Significant reduction in cell viability | Anticancer cytotoxicity screening |
| WHCO3 | Human Oral Squamous Cell Carcinoma | Screened for cytotoxicity | Anticancer cytotoxicity screening |
| MCF-7 | Human Breast Adenocarcinoma | Screened for cytotoxicity | Anticancer cytotoxicity screening |
Model Organism Studies for Physiological Impact (e.g., Arabidopsis, Rat Pheochromocytoma PC12 cells)
Beyond isolated cell cultures, model organisms are employed to understand the physiological impact of compounds in a more complex, systemic context. Arabidopsis thaliana and the rat pheochromocytoma (PC12) cell line are two such models specified for investigating the effects of Cyclo(-his-phe).
Arabidopsis thaliana , a small flowering plant, is a widely used model organism in plant biology. Its short life cycle, small genome, and ease of cultivation make it ideal for studying genetic and molecular processes. Research in Arabidopsis often focuses on growth, development, and responses to environmental stress. While other cyclic dipeptides, such as Cyclo(His-Pro), have been identified in Arabidopsis and shown to modulate stress tolerance by affecting metabolic pathways, specific research detailing the physiological impact of Cyclo(-his-phe) in this model organism is not prominent in the available scientific literature. oup.comoup.comnih.gov
Rat Pheochromocytoma (PC12) cells are a cell line derived from a tumor of the rat adrenal medulla. nih.gov These cells are extensively used as a model system in neuroscience because, when treated with nerve growth factor (NGF), they stop proliferating and differentiate into cells with properties similar to sympathetic neurons. nih.gov This makes the PC12 cell line an invaluable tool for studying neuronal differentiation, neurosecretion, neurotoxicity, and the screening of potential neuroprotective compounds. nih.govmdpi.com Although studies on PC12 cells have demonstrated the neuroprotective effects of other related cyclic dipeptides against cellular stress, specific investigations into the physiological impact of Cyclo(-his-phe) on PC12 cells are not extensively documented in published research. mdpi.comresearchgate.net
Emerging Research Frontiers and Future Directions for Cyclo His Phe Inquiry
Integration of Omics Technologies in Discovery and Mechanism Elucidation
The complexity of biological responses to active compounds like Cyclo(-His-Phe) necessitates a holistic approach to unravel their mechanisms. Omics technologies, which allow for the high-throughput analysis of entire sets of biological molecules, are at the forefront of this effort. nih.gov By integrating genomics, transcriptomics, proteomics, and metabolomics, researchers can move beyond single-target interactions to build a comprehensive picture of the cellular and systemic effects of Cyclo(-His-Phe). metwarebio.combiobide.com
This integrated approach allows for the identification of key genes, proteins, and metabolic pathways that are modulated by the compound. metwarebio.com For instance, transcriptomics can reveal changes in gene expression, proteomics can identify alterations in protein abundance and post-translational modifications, and metabolomics can provide a direct readout of the functional phenotype. metwarebio.combiorxiv.org The combination of these data streams enables the construction of detailed molecular networks, offering insights into the compound's mechanism of action. nih.govnih.gov
Research on the related cyclic dipeptide, cyclo(His-Pro), exemplifies the power of this approach. Studies have utilized high-resolution mass spectrometry (HRMS) for metabolomic profiling and isothermal shift assays (iTSA) combined with mass spectrometry for proteomic analysis to identify protein targets and metabolic responses. oup.com Such multi-omics strategies reveal how these compounds can regulate fundamental processes like glycolytic flux and stress tolerance, providing a blueprint for future investigations into Cyclo(-His-Phe). oup.comresearchgate.net The application of these technologies is crucial for moving from identifying biological activity to understanding the underlying molecular narrative. frontiersin.org
Table 1: Application of Omics Technologies in Cyclic Dipeptide Research
| Omics Technology | Description | Application in Cyclo(-His-Phe) Inquiry |
|---|---|---|
| Transcriptomics | Studies the complete set of RNA transcripts produced by an organism, revealing patterns of gene expression. biobide.com | Identifies genes and signaling pathways whose expression is up- or down-regulated by Cyclo(-His-Phe), pointing to its primary cellular response mechanisms. biorxiv.org |
| Proteomics | Analyzes the entire complement of proteins (proteome) in a cell or organism, including their expression levels, modifications, and interactions. biobide.com | Discovers direct protein binding partners and downstream protein expression changes, elucidating the molecular targets and functional consequences of Cyclo(-His-Phe) interaction. mdpi.com |
| Metabolomics | Investigates the complete set of small-molecule metabolites within a biological system, providing a functional readout of cellular activity. biobide.com | Reveals shifts in metabolic pathways (e.g., energy metabolism, amino acid synthesis) following treatment with Cyclo(-His-Phe), linking it to physiological outcomes. oup.com |
| Integrated Multi-Omics | Combines data from two or more omics disciplines to create a comprehensive model of a biological system's response. mdpi.com | Constructs a systems-level understanding of Cyclo(-His-Phe)'s mechanism of action by correlating changes across gene expression, protein function, and metabolic state. nih.gov |
Development of Advanced Methodologies for Studying Cyclo(-His-Phe) Interactions
Understanding how Cyclo(-His-Phe) interacts with its biological targets is fundamental to elucidating its function. The development of more sophisticated and sensitive analytical techniques is enabling researchers to characterize these interactions with unprecedented detail. These methodologies are crucial for validating targets, understanding binding kinetics, and exploring the structural basis of the compound's activity.
Label-free techniques are gaining prominence as they allow for the study of interactions without chemically modifying the natural product, which can alter its binding specificity. nih.gov Methods like the isothermal shift assay (iTSA) detect shifts in the thermal stability of proteins upon ligand binding, enabling proteome-wide screening for targets. oup.com Microscale thermophoresis (MST) is another powerful tool that measures changes in molecular movement along a temperature gradient to quantify binding affinity. oup.com
For more targeted validation and structural analysis, a suite of advanced methods is available. Immunoassays such as ELISA and western blotting can confirm target engagement in cellular contexts. rapidnovor.com To understand the structural basis of interaction, techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) can visualize protein-ligand complexes at atomic resolution. researchgate.netnih.gov Furthermore, computational approaches, including molecular dynamics (MD) simulations and DFT (Density Functional Theory) modeling, provide insights into the conformational dynamics and energetic landscapes of these interactions in a solution. nih.goveie.gr For chiral molecules like Cyclo(-His-Phe), Electronic Circular Dichroism (ECD) spectroscopy is emerging as a vital tool for unambiguous stereochemical assignment, which is critical since stereochemistry often dictates biological activity. mdpi.com
Table 2: Advanced Methodologies for Studying Molecular Interactions
| Methodology | Principle | Application for Cyclo(-His-Phe) |
|---|---|---|
| Isothermal Shift Assay (iTSA) | Detects ligand binding by measuring changes in protein thermal stability across the proteome. oup.com | Unbiased, proteome-wide screening to identify novel protein targets of Cyclo(-His-Phe). oup.com |
| Microscale Thermophoresis (MST) | Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding, to determine binding affinity (e.g., Kd). oup.com | Quantifies the binding affinity between Cyclo(-His-Phe) and its putative protein targets. oup.com |
| Photo-Affinity Labeling | Uses a photo-reactive version of the compound to form a covalent bond with its target upon UV light exposure, enabling target identification via proteomics. frontiersin.org | Covalently captures and identifies direct binding partners of Cyclo(-His-Phe), even transient ones. frontiersin.org |
| X-ray Crystallography / Cryo-EM | Provides high-resolution, three-dimensional structures of molecules and their complexes. researchgate.net | Determines the atomic-level structure of Cyclo(-His-Phe) bound to its target protein, revealing the precise binding mode. |
| Molecular Dynamics (MD) Simulations | Computationally simulates the physical movements of atoms and molecules to study conformational changes and interaction dynamics. eie.gr | Predicts the binding pose, stability, and conformational flexibility of the Cyclo(-His-Phe)-target complex. eie.gr |
| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left- and right-circularly polarized light, which is sensitive to molecular chirality. mdpi.com | Determines the absolute configuration of Cyclo(-His-Phe) from natural or synthetic sources, linking stereochemistry to function. mdpi.com |
Identification of Novel Biological Targets and Pathways
A primary frontier in Cyclo(-His-Phe) research is the discovery of its currently unknown biological targets and the signaling pathways it modulates. While some biological activities, such as antioxidant properties, have been suggested, the specific molecular machinery through which Cyclo(-His-Phe) exerts these effects remains largely uncharacterized. cymitquimica.com The future of this research will depend on systematic target deconvolution efforts. frontiersin.orgtechnologynetworks.com
Insights can be drawn from studies on structurally similar cyclic dipeptides. For example, cyclo(Phe-Pro) has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation. nih.gov Another compound, cyclo(-l-Leu-l-Phe), can induce plant defense responses by activating the salicylic (B10762653) acid and jasmonate signaling pathways. oup.com Perhaps most informatively, research on cyclo(His-Pro) identified the glycolytic enzyme GAPC1 as a direct target. oup.com Binding of cyclo(His-Pro) inhibits GAPC1, redirecting metabolic flux towards the pentose (B10789219) phosphate (B84403) pathway and increasing the cell's antioxidant capacity by boosting the NADPH/NADP+ ratio. oup.com
These findings suggest that Cyclo(-His-Phe) may also interact with key nodes in cellular metabolism and signaling. Future research should employ the unbiased, proteome-wide screening methods described previously, such as thermal proteome profiling and affinity chromatography, to identify direct binding partners. oup.comtechnologynetworks.com Once putative targets are identified, their roles in specific signaling pathways, such as MAP kinase, PI3K-AKT, or metabolic regulation pathways, can be investigated. nih.gov This systematic approach, moving from unbiased discovery to targeted validation, will be essential to map the full biological role of Cyclo(-His-Phe) and unlock its therapeutic potential.
Table 3: Analogous Targets and Pathways from Related Cyclic Dipeptides
| Cyclic Dipeptide | Identified Target/Pathway | Potential Implication for Cyclo(-His-Phe) Research |
|---|---|---|
| Cyclo(His-Pro) | Target: Glyceraldehyde-3-phosphate dehydrogenase (GAPC1). oup.comPathway: Pentose Phosphate Pathway, Redox Balance (NADPH/NADP+). oup.com | Suggests that Cyclo(-His-Phe) could also target metabolic enzymes to regulate cellular energy and antioxidant defenses. |
| Cyclo(Phe-Pro) | Target: Retinoic acid-inducible gene I (RIG-I). medchemexpress.comPathway: NF-κB Signaling Pathway, Type I Interferon Production. nih.govmedchemexpress.com | Indicates a potential role for Cyclo(-His-Phe) in modulating innate immunity and inflammatory responses. |
| Cyclo(-l-Leu-l-Phe) | Pathway: Salicylic Acid (SA) and Jasmonate (JA) signaling pathways in plants. oup.com | Highlights the possibility that Cyclo(-His-Phe) could act as a signaling molecule in cross-kingdom interactions or have applications in agriculture. |
| General CDPs | Pathway: Quorum Sensing in bacteria. toku-e.com | Suggests a potential role for Cyclo(-His-Phe) in microbial communication, with implications for infectious disease and microbiome research. |
Q & A
Basic: What are the recommended methodologies for synthesizing and characterizing Cyclo(-His-Phe) in vitro?
Answer:
- Synthesis : Solid-phase peptide synthesis (SPPS) is commonly used, followed by cyclization via intramolecular amide bond formation under mild acidic conditions. Post-synthesis purification involves reverse-phase HPLC .
- Characterization :
Basic: Which in vitro models are suitable for preliminary screening of Cyclo(-His-Phe)’s bioactivity?
Answer:
- Cancer Cell Lines : Cervical cancer (HeLa) and other epithelial-derived lines are standard for anti-tumor activity screening. Use MTT or resazurin assays to quantify cell viability .
- Dosage Considerations : Start with 1–100 µM ranges, ensuring controls for solvent effects (e.g., DMSO <0.1%) .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies (e.g., variable IC50 values)?
Answer:
- Standardization :
- Data Normalization : Include reference compounds (e.g., cisplatin) as internal benchmarks .
Advanced: What computational strategies predict Cyclo(-His-Phe)’s molecular interactions and stability?
Answer:
- Density Functional Theory (DFT) : Optimize geometry using hybrid functionals (e.g., B3LYP) with dispersion corrections to model non-covalent interactions .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water, lipid bilayers) to assess conformational stability under physiological conditions .
Advanced: How can Cyclo(-His-Phe) be quantified in complex biological matrices (e.g., plasma, tissue homogenates)?
Answer:
- LC-MS/MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid). Spike deuterated analogs (e.g., Cyclo(-His-Phe-d5) as internal standards to correct for matrix effects .
- Validation : Perform recovery tests (70–130%) and limit of detection (LOD) <1 ng/mL .
Basic: What experimental approaches assess Cyclo(-His-Phe)’s stability under physiological conditions?
Answer:
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Proteolytic Resistance : Expose to serum or trypsin/chymotrypsin; quantify intact peptide using MS .
Advanced: How can synergistic effects between Cyclo(-His-Phe) and chemotherapeutic agents be systematically evaluated?
Answer:
- Combination Index (CI) Method : Use Chou-Talalay’s approach with CompuSyn software.
- Dose-Response Matrix : Test 4×4 concentration grids to identify optimal ratios .
Advanced: What methodologies are recommended for in vivo pharmacokinetic profiling of Cyclo(-His-Phe)?
Answer:
- Radiolabeling : Synthesize tritiated or 14C-labeled Cyclo(-His-Phe) for biodistribution studies.
- LC-MS/MS in Tissues : Extract plasma, liver, and tumor samples via protein precipitation; quantify using MRM mode .
Basic: How can researchers validate the identity of synthesized Cyclo(-His-Phe) batches?
Answer:
- Multi-Technique Cross-Validation :
Advanced: What mechanistic studies elucidate Cyclo(-His-Phe)’s anti-tumor activity at the molecular level?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
